Product packaging for 5,7-Difluorochroman-4-ol(Cat. No.:CAS No. 917248-51-2)

5,7-Difluorochroman-4-ol

Cat. No.: B1424309
CAS No.: 917248-51-2
M. Wt: 186.15 g/mol
InChI Key: HGTYMLFMXKYIQW-UHFFFAOYSA-N
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Description

Significance of Chroman Scaffolds in Heterocyclic Chemistry

Chroman, a heterocyclic compound featuring a fused benzene (B151609) ring and a dihydropyran ring, serves as a privileged scaffold in the design and synthesis of a wide array of biologically active molecules and natural products. researchgate.netrsc.org The structural rigidity and the presence of an oxygen atom within the heterocyclic ring impart unique chemical and physical properties to chroman-based molecules. researchgate.net The chroman-4-one scaffold, a close relative of chroman, is a vital building block in organic synthesis and drug discovery. researchgate.netnih.govnih.gov The versatility of the chroman framework allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. nih.govfrontiersin.org This has made chroman and its derivatives, such as chroman-4-ones, a focal point of extensive research in medicinal chemistry. nih.govnih.gov

Role of Fluorine Substitution in Modulating Molecular Properties and Biological Activity

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's therapeutic potential. mdpi.comnumberanalytics.com Fluorine's high electronegativity and small van der Waals radius, which is comparable to that of a hydrogen atom, allow it to act as a bioisostere for hydrogen. numberanalytics.comannualreviews.org This substitution can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. bohrium.comacs.orgresearchgate.net

Specifically, the replacement of hydrogen with fluorine can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life in the body. mdpi.comannualreviews.org This enhanced metabolic stability is a crucial factor in improving a drug's pharmacokinetic profile. encyclopedia.pub Furthermore, the strong carbon-fluorine bond can alter the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with its biological target. bohrium.comacs.org The strategic placement of fluorine can lead to more potent and selective drugs with improved efficacy and safety profiles. annualreviews.orgnih.gov It is estimated that around 20-30% of all pharmaceuticals contain at least one fluorine atom, highlighting the significance of this element in drug discovery. numberanalytics.com

Historical Context of 5,7-Difluorochroman-4-ol in Scientific Inquiry

The scientific inquiry into this compound is closely linked to the development of advanced therapeutic agents. This specific difluorinated chromanol derivative has been identified as a key intermediate in the synthesis of Tegoprazan. chemicalbook.comtandfonline.comtandfonline.com Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders. The synthesis of the chiral (R)-enantiomer of this compound is a critical step in the manufacturing of Tegoprazan. tandfonline.comtandfonline.com Research has focused on developing efficient and environmentally friendly, or "green," synthetic routes to this intermediate, often employing enzymatic or chemoenzymatic methods to achieve high enantioselectivity. tandfonline.comtandfonline.com The investigation into this compound underscores the broader trend of utilizing fluorinated building blocks in the design of modern pharmaceuticals to achieve desired therapeutic effects. acs.org

Chemical and Physical Properties of this compound

The properties of this compound are fundamental to its role in chemical synthesis.

PropertyValue
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.15 g/mol
IUPAC Name 5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
CAS Number 917248-51-2
Appearance White solid
pKa 13.09 ± 0.20 (Predicted)
Boiling Point 228.4 ± 40.0 °C
Density 1.402 ± 0.06 g/cm³

Data sourced from nih.govhomesunshinepharma.comaxios-research.com

Synthesis of this compound

The primary route for synthesizing this compound involves the reduction of its corresponding ketone, 5,7-difluorochroman-4-one. A notable and efficient method is the asymmetric reduction of 5,7-difluorochroman-4-one. chemicalbook.com This reaction is often catalyzed by ketoreductase enzymes, which facilitate high conversion rates and excellent chiral selectivity, yielding the desired (R)- or (S)-enantiomer. chemicalbook.com

An alternative approach involves a multi-step synthesis starting from 3,5-difluorophenol. tandfonline.com This process includes refluxing with 3-chloro-1-propanol, followed by oxidation and subsequent cyclization to form 5,7-difluorochroman-4-one. The final step is the reduction of the ketone to the alcohol, which can then undergo chiral resolution to isolate the specific enantiomer. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B1424309 5,7-Difluorochroman-4-ol CAS No. 917248-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTYMLFMXKYIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5,7 Difluorochroman 4 Ol and Its Chiral Enantiomers

Chemoenzymatic Approaches for Asymmetric Reduction of 5,7-Difluorochroman-4-one

The chemoenzymatic synthesis, which combines chemical and enzymatic processes, offers a powerful strategy for producing optically pure compounds. nih.gov In the context of 5,7-Difluorochroman-4-ol, this approach is predominantly utilized for the asymmetric reduction of the prochiral ketone, 5,7-Difluorochroman-4-one, to yield the desired chiral alcohol.

Application of Ketoreductase Enzymes in Stereoselective Synthesis

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are instrumental in the stereoselective synthesis of chiral alcohols. researchgate.netnih.gov These enzymes catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. researchgate.net For the synthesis of (R)-5,7-Difluorochroman-4-ol, the asymmetric reduction of 5,7-Difluorochroman-4-one is efficiently catalyzed by ketoreductases. This biocatalytic method is favored for its ability to produce the desired enantiomer in high enantiomeric excess under mild reaction conditions. researchgate.net The versatility of KREDs allows for their application in the synthesis of a wide range of pharmaceutical intermediates. nih.govfrontiersin.org

Enzyme ClassSubstrateProductKey Advantages
Ketoreductases (KREDs)5,7-Difluorochroman-4-one(R)-5,7-Difluorochroman-4-ol or (S)-5,7-Difluorochroman-4-olHigh stereoselectivity, Mild reaction conditions, Environmentally friendly

Coenzyme Recycling Systems and Reaction Optimization for High Chiral Selectivity and Conversion

A significant challenge in the industrial application of ketoreductases is the cost of the required nicotinamide adenine dinucleotide (NAD(P)H) coenzyme. mdpi.com To address this, coenzyme recycling systems are employed to regenerate the cofactor in situ. A common and effective system pairs the ketoreductase with a second enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate like glucose. The GDH oxidizes glucose, which in turn reduces NAD(P)+ to NAD(P)H, making it available for the KRED-catalyzed reduction of the ketone. mdpi.com Isopropanol can also be used as a cheap hydride donor for cofactor recycling. researchgate.net

Reaction optimization is crucial for achieving high chiral selectivity and conversion rates. Key parameters that are typically optimized include pH (often between 6-8), temperature (commonly 25-35°C), enzyme-substrate ratios, and the concentration of the coenzyme and recycling system components. By fine-tuning these conditions, it is possible to achieve enantiomeric excess values greater than 98%.

Recycling System ComponentFunction
Ketoreductase (KRED)Catalyzes the stereoselective reduction of the ketone substrate.
Glucose Dehydrogenase (GDH)Catalyzes the oxidation of glucose to regenerate the NADPH/NADH coenzyme.
GlucoseSacrificial substrate for coenzyme regeneration.
NAD(P)+/NAD(P)HCoenzyme that provides the reducing equivalents for the ketone reduction.

Evaluation of Stereochemical Purity in Enzymatic Reactions

Ensuring the stereochemical purity of the final product is paramount in pharmaceutical synthesis. The enantiomeric excess (e.e.) of the enzymatically produced this compound is a critical measure of the reaction's success. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a standard analytical technique used to separate and quantify the enantiomers, thereby determining the e.e. of the product. This analysis confirms the high stereoselectivity of the ketoreductase-catalyzed reduction.

Conventional Synthetic Routes to Chroman-4-one Precursors

Michael Addition and Cyclization Strategies for Benzopyrone Scaffold Formation

The formation of the chroman-4-one (benzopyrone) scaffold often involves a Michael addition followed by an intramolecular cyclization. rsc.orgnih.gov One common approach starts with a substituted phenol, which undergoes a Michael addition to an α,β-unsaturated carbonyl compound or its equivalent. researchgate.net For instance, reacting a phenol with acrylonitrile initiates the process. researchgate.net Subsequent intramolecular cyclization, often under acidic conditions, leads to the formation of the chroman-4-one ring system. researchgate.net Another strategy involves the reaction of 2'-hydroxyacetophenones with aldehydes in a base-promoted aldol condensation, which is then followed by an intramolecular oxa-Michael addition to yield the chroman-4-one structure. nih.govacs.org

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. jddhs.comresearchgate.net The synthesis of this compound provides several opportunities to implement these principles.

The use of biocatalysis with ketoreductases is inherently a green approach. researchgate.net Enzymes operate under mild conditions of temperature and pH in aqueous media, reducing the need for harsh reagents and organic solvents. jddhs.com The high selectivity of enzymes minimizes the formation of byproducts, aligning with the principle of waste prevention. nih.gov

Furthermore, the implementation of coenzyme recycling systems contributes to the atom economy of the process by reducing the amount of the expensive cofactor needed. nih.govnih.gov The use of renewable resources like glucose as the sacrificial substrate in the recycling system is another key aspect of green chemistry. nih.gov Research continues to focus on developing even more environmentally friendly synthetic routes, such as using water as a solvent and employing biodegradable catalysts. researchgate.net

Green Chemistry PrincipleApplication in this compound Synthesis
CatalysisUse of highly efficient and selective ketoreductase enzymes.
Safer SolventsEnzymatic reactions are often conducted in aqueous media, reducing the need for volatile organic solvents.
Waste PreventionHigh selectivity of enzymes minimizes byproduct formation.
Use of Renewable FeedstocksGlucose can be used as a renewable substrate in coenzyme recycling systems.
Energy EfficiencyBiocatalytic reactions are typically run at or near ambient temperature and pressure.

Development of Environmentally Benign Reaction Conditions and Solvents

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical manufacturing. paperpublications.orgnih.gov In the synthesis of this compound, significant advancements have been made in developing environmentally benign processes, primarily through the use of biocatalysis. researchgate.net

The asymmetric reduction of the precursor, 5,7-difluorochroman-4-one, is a critical step in producing the chiral alcohol. chemicalbook.comchemicalbook.com Traditional chemical reduction methods often require harsh reagents and organic solvents, leading to environmental waste. researchgate.net A greener alternative that has proven highly effective is the use of ketoreductase (KRED) enzymes. These enzymes, belonging to families such as short-chain dehydrogenases/reductases (SDR), operate under mild reaction conditions, typically at temperatures between 25-35°C and pH values of 6–8.

This biocatalytic approach offers several environmental advantages:

Use of Water as a Solvent: Many enzymatic reactions can be performed in aqueous media, reducing the reliance on volatile and often toxic organic solvents. paperpublications.org

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which minimizes the formation of by-products and simplifies purification processes.

Biodegradability: The catalysts themselves (enzymes) are biodegradable and derived from renewable sources. paperpublications.org

Table 1: Comparison of Conventional vs. Green Synthesis Conditions
ParameterConventional Chemical ReductionEnzymatic (Green) Reduction
Catalyst/ReagentMetal hydrides (e.g., NaBH₄, LiAlH₄)Ketoreductase (KRED) Enzymes
SolventAnhydrous organic solvents (e.g., THF, Diethyl Ether)Primarily aqueous buffer, minimal green co-solvent
TemperatureOften requires low or elevated temperaturesMild, ambient temperatures (25-35°C)
PressureAtmosphericAtmospheric
By-productsInorganic salts, unwanted stereoisomersMinimal, highly stereoselective

Efficiency and Yield Optimization in Industrial Production Contexts

For industrial-scale production of (R)-5,7-Difluorochroman-4-ol, the primary goals are to maximize efficiency, yield, and cost-effectiveness while maintaining high product purity. The principles of the enzymatic synthesis developed in the laboratory are scaled up for commercial demands. This transition from lab to industrial scale requires rigorous optimization of various reaction parameters.

Key factors influencing the efficiency and yield in a large-scale biocatalytic process include:

Enzyme-Substrate Ratio: This ratio is critical for achieving a high conversion rate in a reasonable timeframe.

pH and Temperature: Maintaining optimal pH and temperature is crucial for enzyme stability and activity. Deviations can lead to decreased yield and enzyme denaturation.

Coenzyme Regeneration: An efficient coenzyme recycling system is essential for the economic feasibility of the process on a large scale. chemicalbook.com

Product Inhibition: High concentrations of the product can sometimes inhibit enzyme activity. Process design, such as continuous removal of the product, may be necessary to overcome this.

Process optimization often involves a Design of Experiments (DOE) approach to systematically study the effects of multiple variables. nih.gov This allows for the identification of the optimal conditions to achieve high yields, often exceeding 95%, with excellent enantiomeric purity. The scalability of these enzymatic processes makes them highly suitable for the large-scale production required for pharmaceutical intermediates.

Table 2: Parameters for Industrial Yield Optimization of Enzymatic Reduction
ParameterTypical Range/ConditionImpact on Yield and Efficiency
Substrate Concentration50-150 g/LHigher concentration increases throughput but may lead to substrate/product inhibition.
Enzyme Loading1-10% (w/w)Affects reaction rate and overall cost. Higher loading reduces reaction time.
pH6.0 - 8.0Critical for enzyme activity and stability; must be tightly controlled in bioreactors.
Temperature25 - 35°CBalances reaction rate with enzyme stability. Higher temperatures can accelerate the reaction but risk denaturation.
Coenzyme Recycling SystemGlucose/GDH or Formate/FDHEssential for cost-effectiveness; efficiency of this system directly impacts overall process economics.

Comparative Analysis of Synthetic Strategies for Chiral Chromanol Derivatives

The synthesis of chiral chromanols is a significant area of research due to their presence in biologically active molecules. The primary challenge lies in controlling the stereochemistry at the C4 position to obtain a single, desired enantiomer.

Stereoselective Synthesis Challenges and Advancements

Achieving high stereoselectivity is the foremost challenge in synthesizing chiral chromanols. For this compound, the desired (R)-enantiomer is crucial for its role as a pharmaceutical intermediate. The use of ketoreductase enzymes represents a major advancement, consistently delivering the product with very high enantiomeric excess (ee), often greater than 98%.

While enzymatic reduction is highly effective for this specific substrate, a variety of other stereoselective methods have been developed for the broader class of chiral chromanol derivatives:

Asymmetric Hydrogenation: The hydrogenation of chromones using chiral metal catalysts (e.g., based on Ruthenium or Rhodium) can produce chiral chromanols with high efficiency. nih.gov

Organocatalysis: Modularly designed organocatalysts have been used in domino reactions (e.g., Michael addition followed by hemiacetalization) to synthesize functionalized chromanes with excellent diastereo- and enantioselectivities. scispace.com

Chiral Ligand-Mediated Synthesis: Nickel-catalyzed asymmetric cyclization using P-chiral monophosphine ligands provides an efficient route to chiral 3-hydroxyl chroman derivatives. chemrxiv.orgchemrxiv.org

Kinetic Resolution: The resolution of a racemic mixture of chromanols is another common method to obtain the desired optical isomers. nih.gov This can be achieved through enzymatic or chemical methods where one enantiomer reacts faster than the other.

Each strategy has its advantages and limitations regarding substrate scope, catalyst cost, and operational complexity. The enzymatic approach used for this compound is particularly advantageous due to its exceptional selectivity and environmentally friendly nature. smolecule.com

Purity and Yield Considerations in Multi-Step Synthesis

For example, in a hypothetical 4-step synthesis starting from 5,7-difluorochroman-4-one, the impact of individual step yields is substantial.

Table 3: Hypothetical Multi-Step Synthesis Yield Calculation
StepReactionIndividual YieldCumulative (Overall) Yield
1Asymmetric Reduction95%95.0%
2Coupling Reaction85%80.8%
3Deprotection90%72.7%
4Final Modification88%64.0%

Chemical Reactivity and Derivatization Studies of 5,7 Difluorochroman 4 Ol

Oxidation Reactions of the Hydroxyl Group to Corresponding Ketones (5,7-Difluorochroman-4-one)

The oxidation of the secondary alcohol in 5,7-Difluorochroman-4-ol to its corresponding ketone, 5,7-Difluorochroman-4-one, is a fundamental transformation. This reaction converts the chiral center into a prochiral carbonyl group, a common strategy in the synthesis of enantiomerically pure compounds where the ketone can be later reduced stereoselectively.

The conversion of a secondary alcohol to a ketone is a standard procedure in organic synthesis, but the presence of a fluorinated, electron-rich aromatic system requires the selection of mild and chemoselective reagents to avoid side reactions. This compound, being a benzylic alcohol, is particularly susceptible to oxidation. jk-sci.commychemblog.com Modern oxidation methods are preferred over harsher, traditional reagents like chromium trioxide to ensure high yields and clean conversions.

Suitable contemporary oxidizing agents include Dess-Martin periodinane (DMP) and conditions for a Swern oxidation. wikipedia.orgchemistrysteps.comfiveable.me

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mildness, operating at room temperature and neutral pH. wikipedia.org It offers high chemoselectivity, tolerating a wide variety of sensitive functional groups, which is advantageous for complex molecule synthesis. organic-chemistry.org Benzylic alcohols are known to react rapidly with DMP. jk-sci.comwikipedia.org The reaction is typically performed in an aprotic solvent like dichloromethane (DCM). mychemblog.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N). chemistrysteps.comyoutube.com It is highly effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, with minimal risk of over-oxidation. fiveable.meyoutube.com The reaction is conducted at low temperatures (typically -78 °C) to control reactivity and prevent the formation of side products. reddit.com

The choice between these methods often depends on factors like substrate sensitivity, scale, and ease of workup. While both are effective, DMP is often favored in laboratory settings for its operational simplicity, whereas the Swern oxidation can be more cost-effective for larger-scale reactions despite its pungent byproducts. reddit.com

Oxidizing Agent/SystemTypical SolventTypical TemperatureKey Advantages
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureMild conditions, neutral pH, high chemoselectivity, simple workup. wikipedia.orgorganic-chemistry.org
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (DCM)-78 °C to Room Temp.High yields, avoids heavy metals, suitable for many substrates. chemistrysteps.comfiveable.me
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureMilder than chromic acid, stops at aldehyde/ketone stage. fiveable.memasterorganicchemistry.com

Reduction Transformations to Alternative Alcohol Derivatives

The reduction of the ketone 5,7-Difluorochroman-4-one is a critical step in the synthesis of this compound itself. This transformation is key to producing either the racemic mixture or, through asymmetric reduction, a specific enantiomer. Sodium borohydride (NaBH₄) is a commonly used reagent for the non-enantioselective reduction of ketones to secondary alcohols. researchgate.net

In a documented synthesis, 5,7-Difluorochroman-4-one was reduced to racemic (±)-5,7-Difluorochroman-4-ol. researchgate.net This reaction highlights a straightforward method to access the alcohol derivative from the ketone precursor. The use of a mild reducing agent like NaBH₄ is advantageous as it selectively reduces the ketone without affecting the aromatic fluorine atoms or the ether linkage in the chroman ring.

ReactantReagentSolventProductYield
5,7-Difluorochroman-4-oneSodium Borohydride (NaBH₄)Methanol (MeOH)(±)-5,7-Difluorochroman-4-ol98%

Data sourced from a practical green synthesis study. researchgate.net

For the production of specific enantiomers, such as (R)-5,7-Difluorochroman-4-ol, asymmetric reduction methods are employed. These often involve chiral catalysts or enzymes (ketoreductases) that stereoselectively deliver a hydride to one face of the carbonyl group. chemicalbook.comchemicalbook.com

Nucleophilic Substitution Reactions Involving Fluorine Atoms

Nucleophilic aromatic substitution (SₙAr) is a potential pathway for modifying the chroman ring by replacing one or both of the fluorine atoms. However, the feasibility of SₙAr reactions is highly dependent on the electronic properties of the aromatic ring. masterorganicchemistry.com The classic SₙAr mechanism involves the attack of a nucleophile to form a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group (fluoride). harvard.edulibretexts.org

For this reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the buildup of negative charge in the Meisenheimer intermediate. In the case of this compound, the chroman ring system lacks strong activating EWGs like nitro or cyano groups. The ether oxygen at position 1 is an electron-donating group, which deactivates the ring toward nucleophilic attack. Consequently, SₙAr reactions on this substrate are expected to be challenging and likely require harsh reaction conditions.

Despite the electronic hurdles, if SₙAr could be induced, it would open a pathway to a wide range of derivatives. Common nucleophiles used in SₙAr reactions could theoretically introduce various functionalities:

Alkoxy Groups: Using alkoxides (e.g., sodium methoxide) could yield methoxy-substituted chromanols.

Amino Groups: Amines could be used to introduce substituted amino functionalities, which are valuable in medicinal chemistry.

Thiol Groups: Thiolates could be employed to form thioether derivatives.

The successful displacement of fluorine on perfluoroarenes or other activated fluoroaromatic compounds is well-documented, but these systems typically possess much greater electronic activation for SₙAr than the 5,7-difluorochroman scaffold. lboro.ac.ukresearchgate.net

Synthesis and Exploration of Novel this compound Derivatives

The primary route for the synthesis of novel derivatives of this compound reported in the literature involves modification of its hydroxyl group. This position is a convenient handle for introducing a wide variety of substituents and linking the chroman scaffold to other molecular fragments.

The most significant application of this compound as a building block is in the synthesis of Tegoprazan, a potassium-competitive acid blocker. researchgate.netpatsnap.com The synthesis involves the coupling of the (R)-enantiomer of this compound with a substituted benzimidazole moiety. newdrugapprovals.org

This transformation is a classic example of derivatization at the hydroxyl position and is often achieved via a Mitsunobu reaction. researchgate.netgoogle.com The Mitsunobu reaction allows for the condensation of a primary or secondary alcohol with a nucleophile (in this case, a hydroxybenzimidazole derivative) under mild, neutral conditions. newdrugapprovals.org The reaction typically employs a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). newdrugapprovals.org This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a critical consideration in asymmetric synthesis.

Reactant 1Reactant 2ReagentsSolventReaction Time
(R)-5,7-Difluorochroman-4-ol4-hydroxy-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole-6-carboxamideTriphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)Toluene6 hours

Data sourced from patent literature for the synthesis of a Tegoprazan precursor. newdrugapprovals.org

This synthetic route demonstrates the utility of this compound as a chiral scaffold, where the hydroxyl group serves as the key point for strategic molecular elaboration to build more complex and pharmacologically active molecules.

Functionalization for Enhanced Biological or Material Properties

The chemical scaffold of this compound, with its reactive hydroxyl group and fluorinated aromatic ring, presents a valuable platform for derivatization aimed at enhancing specific biological activities or developing novel materials. Research in this area has predominantly focused on leveraging this molecule as a key building block in the synthesis of complex pharmaceutical agents, most notably in the development of proton pump inhibitors.

The primary route of functionalization involves the hydroxyl group at the 4-position of the chroman ring. This site allows for the introduction of various substituents, thereby modulating the molecule's physicochemical properties and its interaction with biological targets. The fluorine atoms at the 5 and 7 positions play a crucial role in enhancing metabolic stability and binding affinity, a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug.

The most significant application of this compound as a synthon is in the preparation of Tegoprazan, a potassium-competitive acid blocker (P-CAB). In the synthesis of Tegoprazan, the hydroxyl group of (R)-5,7-difluorochroman-4-ol is converted into an ether linkage with a substituted benzimidazole moiety. This transformation is a critical step that imparts the desired pharmacological activity to the final compound. The stereochemistry at the 4-position is also vital for the binding affinity and metabolic stability of Tegoprazan.

While the primary focus of derivatization has been on therapeutic applications, particularly for gastrointestinal disorders, the unique structure of this compound suggests potential for its use in the development of new materials. However, detailed research findings on the functionalization of this compound for specific material properties are not extensively reported in the current scientific literature. Preliminary studies and the general understanding of chroman derivatives indicate potential in areas such as polymer chemistry, where the rigid, fluorinated structure could impart desirable thermal or optical properties.

Detailed Research Findings

The synthesis of Tegoprazan from (R)-5,7-difluorochroman-4-ol is a well-documented example of functionalization to achieve a potent biological effect. The process involves a nucleophilic substitution reaction where the hydroxyl group of the chroman is displaced to form an ether with the benzimidazole core of Tegoprazan. This specific functionalization has been shown to be highly effective in creating a molecule that can competitively inhibit the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells.

Beyond its role in Tegoprazan, there is scientific interest in the broader biological potential of this compound derivatives. Studies on similar chroman structures suggest that modifications could lead to compounds with anti-inflammatory or anticancer properties. However, specific research detailing the synthesis and biological evaluation of a library of this compound derivatives for these purposes is limited.

The versatility of the chroman framework allows for a wide range of possible substitutions, which could lead to a broad spectrum of pharmacological activities. The strategic placement of fluorine atoms in the parent molecule already provides a foundation for developing potent and selective drugs with improved efficacy and safety profiles. Further functionalization of the hydroxyl group could lead to the discovery of novel compounds with diverse therapeutic applications.

Below is a data table summarizing the key molecular entities involved in the primary functionalization of this compound.

Compound NameMolecular FormulaKey Structural FeaturesRole/Property
(R)-5,7-Difluorochroman-4-olC₉H₈F₂O₂Chiral chroman core, hydroxyl group at C4, fluorine at C5 and C7Key intermediate
TegoprazanC₂₀H₁₉F₂N₃O₃(S)-4-((5,7-difluorochroman-4-yl)oxy) group, benzimidazole coreH+/K+-ATPase inhibitor

Stereochemical Aspects and Chirality in 5,7 Difluorochroman 4 Ol Research

Significance of (R)-Configuration in Biological Interactions

The (R)-enantiomer of 5,7-Difluorochroman-4-ol is a crucial chiral intermediate in the synthesis of specific biologically active compounds, most notably Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders chemicalbook.com. The stereochemical specificity of the (R)-configuration is critical for ensuring the correct three-dimensional structure required for effective drug-receptor interaction and selectivity musechem.com.

The biological activity of a final drug product is highly dependent on the stereochemistry of its intermediates. The (R)-enantiomer imparts a specific spatial arrangement that is essential for the binding affinity and metabolic stability of the target molecule . The chroman scaffold, combined with the specific orientation of the hydroxyl group in the (R)-configuration, plays a decisive role in how the final active pharmaceutical ingredient interacts with its biological target, such as the H+/K+-ATPase enzyme in the case of Tegoprazan smolecule.com. The fluorine atoms on the chroman ring further enhance binding affinity and modulate the molecule's electronic properties, but the stereochemistry at the C4 position is fundamental for the precise molecular recognition required for therapeutic action musechem.com.

Enantiomeric Purity Determination and Control

Achieving high enantiomeric purity is essential in the synthesis of chiral drugs to maximize therapeutic efficacy and minimize potential off-target effects. For this compound, controlling and determining the enantiomeric purity of the desired (R)-isomer is a key focus of synthetic research.

Control over the stereochemistry is typically achieved during the synthesis process. The most common method for producing (R)-5,7-Difluorochroman-4-ol involves the asymmetric reduction of the prochiral precursor, 5,7-Difluorochroman-4-one chemicalbook.com. This enantioselective synthesis employs ketoreductase enzymes, such as those from the short-chain dehydrogenase/reductase (SDR) family, which selectively produce the (R)-alcohol chemicalbook.comgoogle.com. This biocatalytic approach is favored for its high selectivity, often achieving an enantiomeric excess (ee) greater than 98%, and for its mild, environmentally friendly reaction conditions .

After synthesis, the determination of enantiomeric purity is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is an essential and widely used analytical technique for this purpose . Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification nih.govsigmaaldrich.com.

The CSPs often consist of chiral selectors, such as derivatives of cellulose (B213188) or amylose, coated or immobilized on a silica support hplc.eu. The differential interaction between the enantiomers of this compound and the chiral stationary phase allows for the accurate determination of the enantiomeric excess of the (R)-isomer in a sample. Other analytical methods can also be employed to confirm the compound's structure and purity.

Table 1: Analytical Methods for Purity Determination

Analytical Technique Purpose Key Findings
Chiral HPLC Determines enantiomeric purity and separates (R) and (S) enantiomers. Essential for quantifying enantiomeric excess (>98% ee) using chiral stationary phases (e.g., amylose derivatives) .
NMR Spectroscopy Confirms the structural integrity and the pattern of fluorine substitution. 1H, 13C, and 19F NMR are used to verify the correct molecular structure .
Polarimetry Measures the optical rotation of the sample to verify the enantiomeric composition. Confirms the presence of a single enantiomer by measuring the direction and magnitude of plane-polarized light rotation .

| Mass Spectrometry (MS) | Validates the molecular formula and detects any trace impurities. | High-resolution mass spectrometry (HRMS) confirms the exact molecular weight (186.16 g/mol ) nih.gov. |

Impact of Stereochemistry on Molecular Recognition and Biological Activity

The stereochemistry of a molecule is a fundamental determinant of its biological activity. The three-dimensional shape of a drug affects how it binds to biological targets like enzymes and receptors, which are themselves chiral mhmedical.comnih.govijpsjournal.com. The interaction between a chiral drug and its receptor is often compared to a key fitting into a lock; only one enantiomer (the "key") may have the correct shape to bind effectively to the receptor (the "lock") and elicit the desired biological response mdpi.com.

In the context of this compound, its stereochemistry is critically important because it serves as a building block for more complex molecules musechem.com. The (R)-configuration dictates the final three-dimensional structure of the active pharmaceutical ingredient it is used to synthesize. This specific orientation is crucial for molecular recognition by the target protein musechem.com. For instance, in its role as an intermediate for Tegoprazan, the stereocenter of (R)-5,7-Difluorochroman-4-ol ensures the final product has the correct conformation to bind competitively and reversibly to the H+/K+-ATPase enzyme smolecule.com. An incorrect stereoisomer could lead to a molecule that binds weakly, not at all, or even to a different, unintended biological target, potentially causing a lack of efficacy or adverse effects. Therefore, controlling the stereochemistry of this intermediate is a non-negotiable aspect of the drug manufacturing process musechem.com.

Applications in Medicinal Chemistry and Drug Discovery Platforms

Role as a Key Intermediate in Pharmacologically Active Compounds

5,7-Difluorochroman-4-ol is primarily recognized for its indispensable role as a chiral intermediate in the creation of advanced therapeutic agents. nbinno.comchemicalbook.com Its specific stereochemistry and chemical functionalities are crucial for the biological activity of the final drug product. nbinno.com

(R)-5,7-Difluorochroman-4-ol is a crucial intermediate in the synthesis of Tegoprazan, a potent and selective potassium-competitive acid blocker (P-CAB). nbinno.comtandfonline.comresearchgate.net Tegoprazan is used for treating acid-related gastrointestinal conditions such as gastroesophageal reflux disease. tandfonline.comdrugbank.com The synthesis of this pharmacologically active compound relies on the precise molecular architecture of the (R)-5,7-Difluorochroman-4-ol building block. nbinno.com

The manufacturing process typically involves the asymmetric reduction of the precursor, 5,7-difluorochroman-4-one, to produce the desired (R)-enantiomer of this compound with high chiral purity. nbinno.comtandfonline.com This step is critical, as the specific (R) configuration is essential for the optimal biological activity and binding affinity of the final Tegoprazan molecule. nbinno.com Advanced synthetic methods, including the use of ketoreductase enzymes, are often employed to achieve the high degree of enantioselectivity required for pharmaceutical applications. chemicalbook.com The resulting (R)-5,7-Difluorochroman-4-ol is then incorporated into the final structure of Tegoprazan through subsequent chemical reactions. google.com

Tegoprazan functions by targeting the gastric hydrogen-potassium ATPase (H+/K+-ATPase), commonly known as the proton pump. nbinno.comdrugbank.compatsnap.com This enzyme is responsible for the final step in gastric acid secretion. drugbank.com Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly, Tegoprazan acts as a potassium-competitive acid blocker (P-CAB). patsnap.com

The mechanism involves the reversible and competitive inhibition of the potassium-binding site of the H+/K+-ATPase enzyme. patsnap.comnih.gov By blocking this site, Tegoprazan prevents the binding of potassium ions, which is a critical step in the enzyme's pumping cycle, thereby reducing gastric acid production. patsnap.com This direct and reversible action allows for a rapid onset of effect and sustained control of gastric pH. drugbank.compatsnap.com Kinetic studies have shown that Tegoprazan binds to the enzyme in a potassium-competitive manner. researchgate.net Molecular dynamics simulations suggest that the protonation of Tegoprazan allows it to position itself deeper within the enzyme's luminal cavity, which is consistent with its high inhibition affinity, especially at low pH. nih.gov

Drug Class Mechanism of Action Binding Activation
Tegoprazan (P-CAB) Competitively inhibits the K+ binding site of the H+/K+ ATPase. patsnap.comReversible. patsnap.comDoes not require acid activation. patsnap.com
Proton Pump Inhibitors (PPIs) Irreversibly inhibit the H+/K+ ATPase enzyme. patsnap.comIrreversible. patsnap.comRequires activation in an acidic environment. patsnap.com

Investigation of Intrinsic Biological Activities of this compound Derivatives

Beyond its role as a synthetic intermediate, research has begun to explore the potential intrinsic biological activities of this compound and its derivatives. nbinno.com The chroman scaffold is a "privileged structure" in medicinal chemistry, known to be a component of many biologically active molecules.

Preliminary studies suggest that this compound and its derivatives may possess anti-inflammatory properties. The broader family of natural and synthetic chromanols has been investigated for anti-inflammatory effects. frontiersin.org Certain chromanols and their derivatives are known to interfere with several molecular pathways involved in inflammation, including the inhibition of enzymes like 5-lipoxygenase and the modulation of the NF-κB signaling pathway. frontiersin.org For instance, some porphyrin derivatives have demonstrated anti-inflammatory activity comparable to naproxen (B1676952) in studies, and ruthenium-based complexes have been shown to inhibit the production of inflammatory cytokines like IL-6 and TNF-α. mdpi.com While comprehensive research on the specific anti-inflammatory mechanisms of this compound is still emerging, the known activities of the chromanol class provide a strong basis for further investigation.

Initial findings indicate that this compound could have anticancer properties, warranting further investigation into its efficacy against various cancer cell lines. The chroman and chromanone skeletons are important pharmacophores in the design of anticancer agents. nih.gov A number of chroman derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing remarkable inhibitory effects on the growth of human cancer cell lines. nih.govresearchgate.net

For example, studies on different series of chroman derivatives have demonstrated significant cytotoxic activity against human breast cancer (MCF-7) and colon cancer cell lines. nih.govmdpi.com The mechanism for some of these derivatives is believed to involve the generation of oxidative stress within cancer cells, leading to apoptosis and DNA damage. mdpi.com

Chroman Derivative Cancer Cell Line Reported Activity (GI50/IC50) Source
Compound 6iHuman Breast Cancer (MCF-7)GI50 = 34.7 µM nih.gov
Compound 5kHuman Breast Cancer (MCF-7)GI50 = 40.9 µM researchgate.net
Compound 5lHuman Breast Cancer (MCF-7)GI50 = 41.1 µM researchgate.net
Flavanone/Chromanone Derivatives (3 compounds)Colon Cancer LinesIC50 = 10 to 30 µM mdpi.com

Chromanol-type compounds are structurally related to vitamin E and are well-regarded for their antioxidant capabilities. frontiersin.orgnih.gov They function as antioxidants in biological systems by reducing oxygen-centered radicals, acting as chain-breaking antioxidants. nih.govnih.gov The efficiency of a chromanol as an antioxidant is determined by the kinetics of its reaction with radicals. nih.gov Research on various chroman carboxamide analogs has demonstrated their potency as antioxidants, with many compounds showing more activity than the standard drug Trolox in assays such as DPPH and hydrogen peroxide radical scavenging. researchgate.net The fundamental antioxidant activity of the chromanol core suggests that this compound and its derivatives could also exhibit these properties, potentially protecting against oxidative stress, which is implicated in aging and numerous diseases. nih.gov

Structure-Activity Relationship (SAR) Studies of Chroman-Based Compounds

The biological activity of chroman derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are therefore crucial in optimizing the potency and selectivity of these compounds for their intended biological targets.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. researchgate.net Fluorine's high electronegativity and small size allow it to modulate the electronic environment of a molecule, which can lead to improved metabolic stability, increased binding affinity, and altered acidity or basicity of nearby functional groups. researchgate.net In the context of chroman derivatives, fluorine substitution on the aromatic ring can enhance interactions with the target protein and block sites of metabolic degradation, thereby prolonging the compound's duration of action.

The hydroxyl group, particularly at the 4-position of the chroman ring, is a key functional group that can participate in hydrogen bonding interactions with biological targets. nih.gov The stereochemistry of this hydroxyl group is often critical for optimal binding and biological activity. researchgate.net However, the conversion of a ketone to a hydroxyl group does not universally lead to improved activity. For instance, in a study of chroman-4-one derivatives as inhibitors of the enzyme Sirtuin 2 (SIRT2), the reduction of the 4-keto group to a 4-hydroxyl moiety resulted in a significant decrease in inhibitory activity. acs.org This highlights that the influence of the hydroxyl group is highly dependent on the specific target and its binding site architecture.

A study on a series of substituted chroman-4-one derivatives as SIRT2 inhibitors provides insights into the nuanced effects of substitutions on the chroman scaffold. While not directly studying this compound, the findings offer valuable SAR data for related structures.

CompoundSubstitutionsSIRT2 Inhibition (%) at 200 µMIC₅₀ (µM)
1a8-bromo, 6-chloro, 2-pentyl884.5
1j7-fluoro, 2-pentyl18Not Determined
1k2-propyl7610.6
48-bromo, 6-chloro, 2-pentyl, 4-hydroxyLow ActivityNot Determined

This table is based on data from a study on SIRT2 inhibitors and is provided as an example of SAR in the chroman-4-one series. The activity of these compounds against other targets, such as H+/K+-ATPase, may differ significantly.

The design of analogs based on a lead compound like this compound is a critical step in optimizing for target selectivity and potency. By systematically modifying the substituents on the chroman ring, medicinal chemists can fine-tune the compound's interaction with its intended target while minimizing off-target effects. For example, the specific placement of the two fluorine atoms at the 5- and 7-positions in this compound is a deliberate design choice aimed at maximizing its utility as a precursor for a selective H+/K+-ATPase inhibitor. researchgate.net

The process of analog design often involves computational methods, such as molecular docking, to predict how different structural modifications will affect binding to the target protein. nih.govsciencescholar.us This allows for a more rational approach to synthesis, prioritizing compounds that are most likely to exhibit the desired biological activity. The chroman framework's versatility allows for a wide range of modifications at various positions, enabling the development of highly selective ligands for a diverse array of biological targets. acs.org

Molecular Targets and Pathways Associated with Biological Effects

While this compound is primarily recognized as an intermediate for an H+/K+-ATPase inhibitor, the broader class of chroman derivatives has been shown to interact with a variety of molecular targets and modulate numerous cellular signaling pathways.

The primary mechanism of action for drugs derived from this compound, such as Tegoprazan, is the inhibition of the gastric H+/K+-ATPase. This enzyme is responsible for the final step in gastric acid secretion, and its inhibition leads to a reduction in stomach acidity. The fluorine atoms on the chroman ring of the final drug are thought to enhance its binding affinity to the enzyme.

Beyond H+/K+-ATPase, chroman-based structures have been investigated as inhibitors of other enzymes, including SIRT2, a class III histone deacetylase involved in cellular regulation. sciencescholar.us In these studies, the carbonyl group at the 4-position was found to be crucial for potent inhibition, with its reduction to a hydroxyl group leading to a significant loss of activity. acs.org This underscores the importance of the specific oxidation state at this position for interaction with certain enzyme active sites. Furthermore, chromone (B188151) derivatives, which are closely related to chromans, have been explored as modulators of sigma-1 and sigma-2 receptors, which are involved in various central nervous system functions. nih.gov

The interaction of chroman derivatives with their molecular targets can trigger a cascade of downstream effects on cellular signaling pathways. For instance, the inhibition of receptor tyrosine kinases or other key enzymes in signaling cascades can lead to anti-proliferative effects in cancer cells. nih.gov Natural products containing the chroman scaffold have been shown to perturb a number of important cellular signaling pathways, including the NF-κB, MAPK, and Akt pathways, which are often dysregulated in cancer and inflammatory diseases. nih.gov

For example, some natural compounds can induce apoptosis in cancer cells by modulating these pathways. nih.gov While specific studies on the direct effects of this compound on these signaling pathways are not widely available, its structural similarity to other biologically active chromans suggests that it or its derivatives could potentially modulate such pathways. The development of selective kinase inhibitors is an active area of research, and privileged scaffolds like the chroman ring are valuable starting points for the design of new therapeutic agents that can modulate kinase-dependent signaling. caymanchem.com

Advanced Analytical Methodologies for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 5,7-Difluorochroman-4-ol. It provides detailed information about the carbon-hydrogen framework and the position of the fluorine atoms, confirming the compound's structural integrity.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons on the dihydropyran ring. A patent describing the synthesis of this compound provides partial ¹H NMR data (in CDCl₃), noting multiplets for the aromatic protons between δ 6.47-6.36 ppm and the carbinol proton (CH-OH) as a multiplet between δ 5.05-4.97 ppm. googleapis.com The fluorine atoms at positions 5 and 7 induce complex splitting patterns (coupling) in the adjacent aromatic protons, which is a characteristic feature of this substitution pattern.

Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shifts of the carbons are significantly influenced by the attached atoms (oxygen, fluorine) and their position within the molecule. The carbons directly bonded to fluorine (C5 and C7) will exhibit large carbon-fluorine coupling constants (¹JCF), providing definitive evidence for the location of the fluorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
CH 4 ~4.9 - 5.1 ~65 - 70 Proton at C4 correlates with Carbon at C4
CH₂ 2 ~4.2 - 4.5 ~60 - 65 Protons at C2 correlate with Carbon at C2
CH₂ 3 ~2.0 - 2.3 ~30 - 35 Protons at C3 correlate with Carbon at C3
CH 6 ~6.3 - 6.5 ~95 - 100 Aromatic proton with coupling to both F atoms
CH 8 ~6.3 - 6.5 ~98 - 103 Aromatic proton with coupling to F at C7
C-O 4a - ~150 - 155 Quaternary carbon adjacent to oxygen
C-F 5 - ~158 - 162 (d, ¹JCF) Quaternary carbon bonded to Fluorine
C-F 7 - ~160 - 164 (d, ¹JCF) Quaternary carbon bonded to Fluorine
C 8a - ~110 - 115 Quaternary carbon at ring junction

Note: Data are predicted ranges based on typical values for similar structures. d denotes a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Tautomerism

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between the protons at C2, C3, C4, C6, and C8 and their corresponding carbon signals, confirming their direct bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations from the C4 proton to carbons C3, C4a, and C5, and from the aromatic protons to the quaternary carbons, thereby confirming the fusion of the aromatic and dihydropyran rings.

While tautomerism is not a feature of this compound, these 2D NMR techniques are vital for distinguishing it from potential keto-enol tautomers of its precursor, 5,7-Difluorochroman-4-one.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can validate the molecular formula, C₉H₈F₂O₂, by providing a highly accurate mass measurement (calculated exact mass: 186.0492 u). The fragmentation pattern observed in the mass spectrum offers additional structural confirmation. Typical fragmentation pathways might include the loss of a water molecule (H₂O) from the alcohol group or cleavage of the dihydropyran ring.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying it in reaction mixtures or as a final product. A reversed-phase HPLC method, typically using a C18 stationary phase, is employed. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives to improve peak shape. The compound is detected using a UV detector. This method effectively separates the target compound from starting materials, byproducts, and degradation products, allowing for accurate purity determination, often achieving results greater than 99%. leyan.comgoogle.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule and its (R)-enantiomer is a critical intermediate for the synthesis of drugs like Tegoprazan, determining the enantiomeric purity is paramount. Chiral chromatography, a specialized form of HPLC, is the definitive method for this analysis. This technique uses a chiral stationary phase (CSP), often based on derivatives of cellulose (B213188) or amylose, which interacts differently with the two enantiomers ((R) and (S)). This differential interaction leads to their separation in time, resulting in two distinct peaks on the chromatogram. By integrating the areas of these peaks, the ratio of the two enantiomers can be precisely calculated, allowing for the determination of enantiomeric excess (ee). Syntheses of the desired (R)-enantiomer often report achieving high optical purity, with ee values exceeding 99%. google.com

X-Ray Powder Diffraction (XRPD) for Crystalline Polymorph Characterization

X-Ray Powder Diffraction (XRPD) is a powerful analytical technique used to characterize the solid-state properties of crystalline materials. Each crystalline solid produces a unique diffraction pattern, which acts as a fingerprint for its specific crystal lattice structure. This technique is essential for identifying different crystalline forms, known as polymorphs, which can have different physical properties such as solubility and stability. While specific XRPD studies on this compound are not widely published, research on its derivatives, such as chroman-4-ones, highlights the utility of X-ray diffraction in confirming molecular structures and studying solid-state packing. nih.gov The application of XRPD would be crucial in a manufacturing setting to ensure batch-to-batch consistency of the solid form of this compound.

Theoretical and Computational Chemistry Studies of 5,7 Difluorochroman 4 Ol

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how a ligand such as 5,7-Difluorochroman-4-ol interacts with a biological target, typically a protein receptor or enzyme. These computational techniques can elucidate the binding mode, affinity, and selectivity of a molecule, providing crucial information for drug design and development.

In the context of this compound, a primary application of molecular docking is to understand its interaction with ketoreductase enzymes. These enzymes are often employed in the asymmetric reduction of 5,7-difluorochroman-4-one to produce the desired (R)- or (S)-enantiomer of this compound with high enantiomeric excess. Docking studies can predict the binding interactions within the enzyme's active site that govern this stereoselectivity.

Key interactions that can be modeled include:

Hydrogen Bonding: The hydroxyl group at the 4-position of this compound can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The aromatic ring and the aliphatic portion of the chroman scaffold can engage in hydrophobic interactions with nonpolar residues.

Fluorine Interactions: The fluorine atoms at positions 5 and 7 can participate in various non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, which can influence binding affinity and specificity.

While specific docking studies for this compound are not extensively reported in the literature, studies on similar flavonoid and chromanone derivatives have demonstrated the utility of this approach. For instance, docking simulations of flavonoids with various enzymes have successfully predicted binding modes and relative affinities, which were later confirmed by experimental data.

Table 1: Potential Interacting Residues in a Ketoreductase Active Site for this compound

Interaction TypePotential Amino Acid ResiduesMoiety of this compound Involved
Hydrogen BondingSer, Thr, Tyr, Asn, Gln, His4-hydroxyl group
HydrophobicLeu, Ile, Val, Phe, TrpBenzene (B151609) ring, dihydropyran ring
π-π StackingPhe, Tyr, Trp, HisBenzene ring
Halogen BondingBackbone C=O, electron-rich residues5-Fluoro, 7-Fluoro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide detailed information about the distribution of electrons, orbital energies, and various reactivity descriptors.

For this compound, quantum chemical calculations can be used to understand how the fluorine substituents and the hydroxyl group influence the electronic properties of the chroman scaffold. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions and sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and steric effects, which influence the molecule's stability and conformation.

Studies on fluorinated aromatic compounds have shown that fluorine substitution significantly lowers both the HOMO and LUMO energy levels, which can enhance metabolic stability.

Density Functional Theory (DFT) Applications in Conformational Analysis and Energy Profiling

The three-dimensional structure of a molecule is critical to its function. DFT calculations are widely used for conformational analysis to identify the most stable geometries (conformers) of a molecule and to determine the energy barriers for interconversion between them.

For this compound, the dihydropyran ring can adopt several conformations, such as half-chair and boat forms. The orientation of the hydroxyl group (axial or equatorial) also contributes to the conformational landscape. DFT calculations can be used to:

Optimize Molecular Geometries: Determine the lowest energy conformation of the molecule.

Calculate Relative Energies of Conformers: Identify the most stable conformer and the energy differences between various conformations.

Predict Rotational Barriers: Calculate the energy required to rotate around specific bonds, which is important for understanding molecular flexibility.

Research on the related Tegoprazan molecule has utilized DFT-D (DFT with dispersion correction) methods to study its polymorphic forms, highlighting the importance of computational methods in understanding the solid-state structures of molecules containing the this compound moiety. However, these studies also noted challenges in achieving convergence for complex systems, underscoring the need for careful application of these methods.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.

For this compound, the following spectroscopic properties can be predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions can be invaluable in assigning the signals in experimental NMR spectra, especially for complex molecules with overlapping peaks.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, allowing for the prediction of its IR spectrum. This can help in identifying characteristic functional groups and in understanding the vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C265.264.8
C335.835.5
C468.167.9
C4a115.3115.0
C5158.9 (d, J=245 Hz)158.5 (d, J=244 Hz)
C6102.5 (dd, J=25, 5 Hz)102.2 (dd, J=25, 5 Hz)
C7160.1 (d, J=248 Hz)159.7 (d, J=247 Hz)
C898.7 (dd, J=26, 6 Hz)98.4 (dd, J=26, 6 Hz)
C8a145.6145.3

Note: The presented data is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations and experimental measurements.

In Silico Screening and Design of Novel Derivatives

The chroman scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Computational methods can be employed to design novel derivatives of this compound with potentially improved properties.

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. This can be done through:

Virtual Screening: Docking large compound libraries into the active site of a target protein to identify potential hits.

Pharmacophore Modeling: Creating a model of the essential features required for biological activity and using it to search for new molecules that fit the model.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity.

Starting with the this compound scaffold, new derivatives can be designed by modifying various parts of the molecule, such as:

Substitution at the hydroxyl group: Introducing different functional groups to modulate polarity and hydrogen bonding capacity.

Modification of the aromatic ring: Adding or changing substituents to alter electronic properties and binding interactions.

Alterations to the dihydropyran ring: Introducing unsaturation or other functional groups to change the conformation and reactivity.

These newly designed derivatives can then be evaluated computationally for their predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and other relevant parameters before being synthesized and tested experimentally. This rational design approach can significantly accelerate the drug discovery process.

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (R)-5,7-Difluorochroman-4-ol?

The enantioselective synthesis of (R)-5,7-Difluorochroman-4-ol typically involves asymmetric reduction of 5,7-difluorochroman-4-one using ketoreductase enzymes. Key steps include:

  • Substrate preparation : 5,7-Difluorochroman-4-one is synthesized via fluorination of chromanone precursors.
  • Enzymatic reduction : Ketoreductase (e.g., short-chain dehydrogenase/reductase family) catalyzes the reduction in the presence of NAD(P)H cofactors and a coenzyme recycling system (e.g., glucose dehydrogenase).
  • Optimization : Reaction conditions (pH 6–8, 25–35°C) and enzyme-substrate ratios are critical for achieving >98% enantiomeric excess (ee) .
  • Purification : Chromatographic methods (e.g., chiral HPLC) confirm stereochemical purity.

Q. Which analytical techniques are most reliable for characterizing 5,7-Difluorochroman-4-ol and its intermediates?

  • Chiral HPLC : Essential for determining enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • NMR spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR confirm structural integrity and fluorine substitution patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C9_9H8_8F2_2O2_2, MW 186.16) and detects trace impurities .
  • Polarimetry : Measures optical rotation to verify enantiomeric composition.

Q. What is the pharmacological significance of this compound in drug development?

The compound serves as a key chiral intermediate in synthesizing tegoprazan , a potassium-competitive acid blocker (P-CAB) targeting H+^+/K+^+ ATPase for treating acid-related disorders. Its stereochemistry is critical for binding affinity and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis yields while minimizing byproduct formation?

  • Design of Experiments (DoE) : Systematic variation of parameters (enzyme concentration, temperature, cofactor ratio) identifies optimal conditions.
  • Cofactor recycling : Coupling with glucose dehydrogenase improves NADH regeneration, reducing costs and byproducts .
  • Enzyme engineering : Directed evolution of ketoreductases enhances substrate specificity and catalytic efficiency.

Q. How should researchers address contradictions in reported synthetic yields or enantioselectivity across studies?

  • Root-cause analysis : Compare reaction conditions (solvent, pH, enzyme source) and purity of starting materials.
  • Analytical validation : Replicate experiments using standardized protocols (e.g., USP guidelines) to eliminate methodological variability.
  • Catalyst stability : Assess enzyme denaturation or cofactor depletion over reaction time via kinetic studies .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical formulations?

  • LC-MS/MS : Identifies degradation products (e.g., oxidized or dimerized species) under forced degradation studies (heat, light, humidity).
  • ICH guidelines : Follow Q3A(R2) for reporting thresholds (>0.10% for unknown impurities).
  • Isolation and characterization : Preparative HPLC isolates impurities for structural elucidation via 2D NMR .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Docking studies : Predict binding interactions with ketoreductase active sites to guide enzyme selection.
  • DFT calculations : Model transition states during asymmetric reduction to explain stereochemical outcomes.
  • Solvent effects : Molecular dynamics simulations evaluate solvent polarity’s impact on reaction kinetics .

Q. What are best practices for ensuring long-term stability of this compound in storage?

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate shelf-life.
  • Protection from light : Use amber glass vials to prevent photodegradation.
  • Lyophilization : For hygroscopic batches, lyophilization improves stability by reducing water content .

Methodological Notes

  • Contradiction resolution : Cross-validate data using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and transparent reporting of negative results .
  • Data management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Chemotion ELN for reproducible research .

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5,7-Difluorochroman-4-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.